tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate
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Overview
Description
tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl ester group and a decahydro-1H-azeto[2,3-f]isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the nitrogen atom or the carbon skeleton.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl (3aR,7aS)-4-oxooctahydro-2H-isoindole-2-carboxylate
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Uniqueness: tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is unique due to its specific stereochemistry and the presence of the azeto[2,3-f]isoindole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl (1S,3S,6S,8R)-4,10-diazatricyclo[6.3.0.03,6]undecane-10-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3/t9-,10-,11+,12-/m0/s1 |
InChI Key |
BMISVJFOVWERFO-YFKTTZPYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]3CN[C@H]3C[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNC3CC2C1 |
Origin of Product |
United States |
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